2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
Description
This compound is a pyrazolo[1,5-a]pyrazinone derivative featuring a 4-ethoxyphenyl group at position 2 of the pyrazolo-pyrazinone core and an N-(4-fluorobenzyl)acetamide side chain. Its molecular formula is C₂₃H₂₂FN₅O₃, with a molecular weight of 435.46 g/mol (calculated). The 4-fluorobenzyl group may enhance bioavailability compared to unsubstituted benzyl analogs due to increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-2-31-19-9-5-17(6-10-19)20-13-21-23(30)27(11-12-28(21)26-20)15-22(29)25-14-16-3-7-18(24)8-4-16/h3-13H,2,14-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMLIKAUCOPMQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of and a molecular weight of 456.4 g/mol, this compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. While specific mechanisms are still under investigation, compounds with similar structural characteristics have shown promising results in the following areas:
- Anticancer Activity : Research indicates that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar moieties have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Some derivatives exhibit activity against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The table below summarizes key features of these compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | C14H11FN4O2 | Contains fluorophenyl group; different biological activity potential |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo...] | C25H26N4O5 | Methoxy substitutions may enhance solubility and bioavailability |
| N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo...) | C20H19N5O4 | Incorporates dimethoxy groups; influences pharmacological properties |
Case Studies and Research Findings
- Antitumor Activity Study : A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazolo[1,5-a]pyrazines. The results suggested that compounds with similar structures induced significant apoptosis in various cancer cell lines (e.g., MCF-7 and A549) through caspase activation pathways.
- Inflammation Modulation Research : A recent investigation highlighted the anti-inflammatory properties of pyrazolo derivatives, demonstrating their ability to inhibit TNF-alpha production in macrophages, thereby reducing inflammation markers in vitro.
- Antimicrobial Efficacy Assessment : In another study published in Antibiotics, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications enhanced the antibacterial activity significantly compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogs include substitutions on the pyrazolo-pyrazinone core, the acetamide side chain, and the N-aryl/alkyl groups. These modifications influence molecular weight, solubility, and biological activity.
Research Findings and Trends
- Synthetic Efficiency: The target compound’s analogs are typically synthesized via condensation reactions of α-chloroacetamides with heterocyclic cores (e.g., pyrazolo-pyrazinones), achieving yields >90% in optimized conditions .
- Structure-Activity Relationships (SAR) :
- Electron-Withdrawing Groups : The 4-fluorobenzyl moiety may enhance binding to enzymes like kinases or viral proteases due to its electron-withdrawing nature .
- Bulkier Substituents : Cyclohexyl/cyclopentyl groups () reduce polarity, which could limit aqueous solubility but improve membrane permeability .
- Tautomerism : highlights that acetamide derivatives can exist as tautomeric mixtures (e.g., 3c-I and 3c-A), which may complicate crystallization or formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
